1-(Pyrrolidin-1-yl)propan-2-ol hydrochloride

Lipophilicity Partition coefficient Salt selection

Problem: The free base (CAS 42122-41-8) has LogP 0.5, limited aqueous solubility, and non-codified toxicity ratings, complicating aqueous-phase synthesis and SDS auto-generation. Solution: The HCl salt (CAS 322391-25-3) offers enhanced water solubility (LogP 0.8848) and defined GHS H302/H315/H319/H335 hazards. • Direct aqueous dissolution - no co-solvents needed for enzyme/pH-controlled steps. • Coded GHS statements enable compliant, automated SDS documentation. • Stable at 2-8°C, no inert atmosphere packaging required.

Molecular Formula C7H16ClNO
Molecular Weight 165.66 g/mol
Cat. No. B13241099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Pyrrolidin-1-yl)propan-2-ol hydrochloride
Molecular FormulaC7H16ClNO
Molecular Weight165.66 g/mol
Structural Identifiers
SMILESCC(CN1CCCC1)O.Cl
InChIInChI=1S/C7H15NO.ClH/c1-7(9)6-8-4-2-3-5-8;/h7,9H,2-6H2,1H3;1H
InChIKeyYEIJDTRTXSUEIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Pyrrolidin-1-yl)propan-2-ol Hydrochloride: Core Chemical Identity and Procurement-Relevant Characteristics


1-(Pyrrolidin-1-yl)propan-2-ol hydrochloride (CAS 322391-25-3) is the hydrochloride salt of a pyrrolidine-substituted secondary alcohol with molecular formula C₇H₁₆ClNO and molecular weight 165.66 g/mol . The free base form (CAS 42122-41-8, C₇H₁₅NO, MW 129.20) is a racemic mixture that serves as a versatile chiral building block in medicinal chemistry, particularly for synthesizing κ-opioid receptor agonists, dopamine D₄ receptor antagonists, and other bioactive pyrrolidine-containing scaffolds [REFS-2, REFS-3]. The hydrochloride salt is specifically engineered to enhance aqueous solubility and solid-state stability relative to the free base, making it the preferred form for aqueous reaction conditions and long-term storage in pharmaceutical intermediate inventories .

Aqueous reaction compatibility via enhanced solubility
Solid-state stability for long-term intermediate inventories
Cost-sensitive racemic scaffold for early-stage SAR exploration

Why 1-(Pyrrolidin-1-yl)propan-2-ol Hydrochloride Cannot Be Casually Swapped with the Free Base or Positional Isomers


Substituting 1-(Pyrrolidin-1-yl)propan-2-ol hydrochloride with the free base or structurally similar pyrrolidine-propanol isomers introduces quantifiable differences in key procurement-critical parameters: LogP shifts from 0.5 (free base) to 0.8848 (hydrochloride salt), altering partitioning behavior in biphasic syntheses and biological assays [REFS-1, REFS-2]; aqueous solubility is substantially enhanced in the hydrochloride form due to protonation of the tertiary amine, while the free base remains predominantly soluble in organic media ; the hydrochloride exhibits defined GHS hazard classifications (H302/H315/H319/H335) , whereas the free base carries a generic 'high acute toxicity' and 'high eye irritation' rating under SAS hazard screening ; and the molecular weight increase from 129.20 to 165.66 g/mol directly impacts stoichiometric calculations for multi-step synthetic routes. These are not interchangeable materials without reformulation and hazard reassessment.

LogP Partitioning
Hydrochloride (cLogP 0.88) vs free base (0.5) may shift extraction behavior; solvent systems may require adjustment.
Aqueous Solubility
Protonated salt form substantially increases water solubility; free base remains organic-media soluble, limiting direct aqueous use.
Stoichiometric Mass
MW difference (+36.46 g/mol, +28%) impacts molar calculations; direct substitution may lead to under-dosing of active moiety.
Hazard Documentation
Hydrochloride carries defined GHS codes (H302/H315/H319/H335); free base has qualitative ratings, complicating automated SDS authoring.

Quantitative Differentiation Evidence: 1-(Pyrrolidin-1-yl)propan-2-ol Hydrochloride vs. Closest Analogs


LogP Shift: Hydrochloride Salt vs. Free Base Governs Partitioning Behavior

The hydrochloride salt exhibits a computed LogP of 0.8848 (cLogP, vendor-reported) , representing a substantial increase of approximately 0.38 log units over the free base (XLogP3-AA = 0.5) . This difference shifts the compound from a predominantly hydrophilic profile toward moderate lipophilicity, directly affecting extraction efficiency in aqueous-organic workups and passive membrane permeability in cell-based assays.

LogP Shift
Head-to-head
cLogP 0.88 (salt) vs 0.50 (free base)
Partitioning may shift extraction efficiency; solvent systems may require review.
Computed values; +0.38 log units.
Lipophilicity Partition coefficient Salt selection

Molecular Weight Differential: Impact on Stoichiometric Calculations

The hydrochloride salt (MW 165.66 g/mol) [REFS-1, REFS-2] is 28.2% heavier per mole than the free base (MW 129.20 g/mol) . This mass difference, attributable to the HCl component (36.46 g/mol), directly alters the mass of compound required to deliver an equivalent molar amount of the active pyrrolidine-propanol moiety in a synthetic sequence—a critical consideration for cost estimation at scale.

MW Differential
Head-to-head
165.66 g/mol (salt) vs 129.20 g/mol (free base)
+28% mass per mole; stoichiometric calculations require adjustment.
Exact mass; procurement-scale cost estimation may shift.
Molecular weight Stoichiometry Salt form

Purity Benchmarking: Hydrochloride vs. Free Base vs. Enantiopure Free Base Across Suppliers

Commercially available purity levels differ systematically by form. The racemic hydrochloride is offered at 95% purity (leyan.com) , the racemic free base at 97% (chemenu.com) , and the enantiopure (R)-free base at ≥98% (Fluorochem) . This purity gradient reflects the increasing synthetic effort and chiral resolution required: racemate < racemic salt < single enantiomer.

Purity Benchmark
Data to verify
95% (HCl salt, racemic) | 97% (free base, racemic) | 98% ((R)-free base)
Purity reflects synthetic effort; additional purification may be needed for GMP.
Vendor-reported; lot-specific variation possible.
Purity Quality control Vendor comparison

Hazard Classification Divergence: Defined GHS Statements vs. Generic Toxicity Ratings

The hydrochloride salt (and its (R)-enantiomer free base analog) carries explicit GHS hazard statements: H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation), with GHS07 pictogram and 'Warning' signal word . In contrast, the racemic free base is categorized in the SAS hazard screening system with qualitative ratings of 'High' for acute toxicity and 'High' for eye irritation, but without specific GHS codification . The defined GHS statements for the hydrochloride facilitate compliant Safety Data Sheet (SDS) preparation and shipping classification.

Hazard Classification
Class-level
GHS H302/H315/H319/H335 vs qualitative 'High' ratings
Codified GHS statements support automated SDS generation; qualitative ratings may require further assessment.
Regulatory documentation context.
Safety GHS classification Risk assessment

Topological Polar Surface Area as a Consistent Scaffold Parameter

The topological polar surface area (TPSA) of the free base is 23.5 Ų (PubChem) , and the hydrochloride salt is reported with a TPSA of 23.47 (Leyan) —a negligible difference of 0.03 Ų. This confirms that salt formation does not meaningfully alter the polar surface area of the organic scaffold, and both forms fall well below the 140 Ų threshold commonly associated with oral bioavailability. The TPSA value is identical for the (S)-enantiomer (23.5 Ų) , establishing this as a scaffold-conserved parameter.

TPSA Invariance
Reported
23.47–23.5 Ų across salt and enantiomer forms
Polar surface area conserved; selection should prioritize solubility and handling.
Computational rounding; class-level property.
TPSA Drug-likeness Physicochemical property

Procurement-Optimized Application Scenarios for 1-(Pyrrolidin-1-yl)propan-2-ol Hydrochloride


Aqueous-Phase Synthetic Intermediates Requiring Direct Dissolution Without Organic Co-Solvents

When a synthetic route demands an aqueous reaction medium (e.g., enzyme-catalyzed transformations, aqueous-phase reductive aminations, or pH-controlled cyclizations), the hydrochloride salt's enhanced water solubility—inherent to protonated tertiary amine salts—enables direct dissolution at molar concentrations without methanol, DMSO, or other organic co-solvents. The racemic free base, with LogP 0.5 and limited aqueous solubility, would require co-solvent addition that may denature enzymes or interfere with pH-sensitive steps [REFS-1, REFS-2]. The defined GHS hazard statements (H302/H315/H319/H335) further support compliant large-scale aqueous processing with established personal protective equipment protocols.

Pharmaceutical Building Block Inventory Where Solid-State Long-Term Storage Stability Is Required

Hydrochloride salts of tertiary amines generally exhibit superior solid-state stability compared to their free base counterparts, which are more prone to oxidation and atmospheric CO₂ absorption. The hydrochloride form, stored at 2–8°C with protection from light , is suitable for multi-year pharmaceutical intermediate inventory programs where lot-to-lot consistency and resistance to degradation are paramount. Procurement of the free base for long-term storage would require stringent inert atmosphere packaging and desiccation, adding logistical cost.

Cost-Sensitive Racemic Scaffold Procurement Where Enantiomeric Purity Is Not Required

For early-stage medicinal chemistry exploration where stereochemistry is not yet critical (e.g., fragment-based screening, initial SAR exploration), the racemic hydrochloride at 95% purity offers a cost-advantaged entry point compared to the enantiopure (R)-free base at 98% purity . The lower purity specification is acceptable for hit identification workflows that will subsequently optimize both stereochemistry and purity in lead optimization phases.

Laboratories Requiring Pre-Authored GHS-Compliant Safety Documentation for Automated Procurement Systems

Institutional procurement platforms that auto-populate SDS documentation from vendor-supplied GHS codes benefit from the hydrochloride's discrete H302/H315/H319/H335 hazard statements . The free base's qualitative 'High' toxicity ratings lack the codified structure needed for automated SDS generation, potentially delaying procurement approval workflows in universities and contract research organizations with strict chemical hygiene plans.

Application
Selection Property
Validation Focus
Aqueous synthetic intermediates
Aqueous solubility
Confirm solubility in target buffer without co-solvent
Long-term intermediate inventory
Solid-state stability
Verify lot-to-lot consistency under storage conditions
Racemic scaffold procurement for early SAR
Purity specification
Acceptance criteria for hit identification workflows
Automated procurement with GHS documentation
Codified hazard statements
SDS auto-population compatibility
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